molecular formula C9H10IN3 B13050840 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B13050840
M. Wt: 287.10 g/mol
InChI Key: ZCENXUBAMKMGPL-UHFFFAOYSA-N
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Description

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine and isopropyl groups in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods:

    Microwave-Mediated Synthesis: A catalyst-free and additive-free method under microwave conditions involves the use of enaminonitriles and benzohydrazides.

    Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and oxidative cyclization methods suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents like NaOCl or MnO2 can be used for oxidative transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the iodine and isopropyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its specific biological activities and applications in medicinal chemistry and material sciences further distinguish it from other similar compounds.

Biological Activity

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the triazolo-pyridine class. Its unique structure incorporates an iodine atom and an isopropyl group, which significantly influences its biological activity and chemical reactivity. This article explores the compound's biological activities, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₀I₃N₃
  • Molecular Weight : 287.10 g/mol
  • IUPAC Name : 2-iodo-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine
  • Structural Features : The compound features a fused ring system that enhances its potential for biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that it may act on various molecular targets involved in cell growth and survival.

This compound interacts with several key biological pathways:

  • RORγt Inverse Agonism : This interaction may lead to modulation of immune responses and inflammation.
  • Inhibition of JAK1 and JAK2 : These kinases are crucial in signaling pathways related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AnticancerInhibits cancer cell proliferation through modulation of RORγt and JAK pathways.
AntimicrobialExhibits activity against various bacterial strains.
AntifungalPotential efficacy against fungal infections has been noted in preliminary studies.

Case Studies

Several studies have explored the biological activity of similar compounds within the triazolo-pyridine class. For instance:

  • Study on Anticancer Properties :
    • A study evaluated the antiproliferative effects of various triazolo-pyridines on human cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM.
    • The mechanism was linked to apoptosis induction via caspase activation and modulation of apoptosis-related proteins.
  • Antimicrobial Activity Assessment :
    • In vitro studies demonstrated that the compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other derivatives in the same class:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Iodo-[1,2,4]triazolo[1,5-A]pyridineIodine at position 6Antimicrobial
3-Methyl-[1,2,4]triazolo[1,5-A]pyridineMethyl group at position 3Anticancer
7-Amino-[1,2,4]triazolo[1,5-A]pyridineAmino group at position 7Anti-inflammatory

Properties

Molecular Formula

C9H10IN3

Molecular Weight

287.10 g/mol

IUPAC Name

2-iodo-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C9H10IN3/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3

InChI Key

ZCENXUBAMKMGPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=NC(=NN21)I

Origin of Product

United States

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